methyl 5-bromo-6-chloro-1H-indole-7-carboxylate
CAS No.:
Cat. No.: VC15777361
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7BrClNO2 |
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Molecular Weight | 288.52 g/mol |
IUPAC Name | methyl 5-bromo-6-chloro-1H-indole-7-carboxylate |
Standard InChI | InChI=1S/C10H7BrClNO2/c1-15-10(14)7-8(12)6(11)4-5-2-3-13-9(5)7/h2-4,13H,1H3 |
Standard InChI Key | CULTVBACZUTZSW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C2C(=CC(=C1Cl)Br)C=CN2 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 5-bromoindole-7-carboxylate belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol. Key structural features include:
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A bromine atom at the 5th position of the indole ring.
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A methyl ester group at the 7th position.
Electronic and Steric Characteristics
The bromine substituent introduces significant electron-withdrawing effects, altering the reactivity of the indole core. This property facilitates participation in electrophilic substitution and coupling reactions. The methyl ester group enhances solubility in organic solvents while maintaining moderate polarity for biological interactions.
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | 152–154°C | PubChem |
LogP (Partition Coefficient) | 2.8 | PubChem |
Solubility | Soluble in DMSO, methanol | BenchChem |
Blood-Brain Barrier (BBB) Permeability | High | PubChem |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a two-step process:
Bromination of Indole
1H-Indole undergoes electrophilic bromination using bromine (Br₂) in acetic acid, selectively substituting hydrogen at the 5th position due to the directing effects of the indole’s NH group .
Reaction Conditions:
Esterification
The 5-bromoindole-7-carboxylic acid intermediate is treated with methanol and sulfuric acid under reflux to form the methyl ester.
Optimized Parameters:
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Catalyst: H₂SO₄ (5 mol%).
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Reaction Time: 12 hours.
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Yield: >90%.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
Biological Activities and Mechanisms
Antimicrobial Properties
Methyl 5-bromoindole-7-carboxylate exhibits broad-spectrum antimicrobial activity:
Pathogen | MIC (μM) | Mechanism |
---|---|---|
Staphylococcus aureus | 33 | Cell wall synthesis inhibition |
Pseudomonas aeruginosa | 45 | Biofilm disruption |
Candida albicans | 28 | Ergosterol biosynthesis interference |
Key Finding: The compound acts as an antibiotic potentiator, reducing the MIC of ciprofloxacin by 4-fold against methicillin-resistant S. aureus (MRSA).
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity:
Cancer Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
---|---|---|
HT-29 (Colon) | 12.3 | 68 |
A549 (Lung) | 18.7 | 54 |
MDA-MB-231 (Breast) | 22.1 | 49 |
Mechanistic Insight: The compound triggers mitochondrial apoptosis via Bax/Bcl-2 ratio modulation and caspase-3 activation.
Anti-Inflammatory Effects
In murine models, the compound reduces edema by 62% at 50 mg/kg (compared to indomethacin’s 71%) by inhibiting COX-2 (IC₅₀ = 0.8 μM) and TNF-α production.
Applications in Drug Discovery
Serotonin Receptor Modulation
Methyl 5-bromoindole-7-carboxylate shows high affinity for 5-HT₂A receptors (Kᵢ = 14 nM), making it a candidate for treating psychiatric disorders.
Enzyme Inhibition
Enzyme | IC₅₀ (μM) | Therapeutic Relevance |
---|---|---|
Phosphodiesterase-4 (PDE4) | 0.45 | Asthma, COPD |
Tyrosine Kinase Bcr-Abl | 2.1 | Chronic myeloid leukemia |
HIV-1 Protease | 8.9 | Antiretroviral therapy |
Industrial and Material Science Applications
Organic Electronics
The compound’s extended π-conjugation enables use in OLEDs:
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Luminance Efficiency: 18 cd/A.
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CIE Coordinates: (0.33, 0.29) – Pure blue emission.
Synthetic Intermediate
It serves as a precursor for:
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Suzuki-Miyaura Coupling: Forms biaryl structures for kinase inhibitors.
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Buchwald-Hartwig Amination: Generates nitrogen-containing heterocycles.
Comparative Analysis with Halogenated Indoles
Compound | LogP | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μM) |
---|---|---|---|
Methyl 5-bromoindole-7-carboxylate | 2.8 | 12.3 | 33 |
Methyl 5-chloroindole-7-carboxylate | 2.5 | 15.9 | 41 |
Methyl 5-fluoroindole-7-carboxylate | 2.2 | 20.4 | 55 |
Key Trend: Bromine’s higher electronegativity and atomic radius enhance bioactivity compared to chloro/fluoro analogs.
Pharmacokinetic Profile
Parameter | Value | Method |
---|---|---|
Oral Bioavailability | 82% | Rat model |
Plasma Half-Life (t₁/₂) | 6.3 hours | LC-MS/MS |
Metabolite | 5-Bromoindole-7-carboxylic acid | CYP3A4-mediated hydrolysis |
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